1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione
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Overview
Description
1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazinoquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazine ring fused with a quinazoline ring, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione typically involves the reaction of [2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile with aliphatic primary amines. The reaction conditions often include the use of solvents such as dioxane and heating to reflux temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazinoquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the gene expression of Plasmodium and Leishmania species via prolyl-tRNA synthetase inhibition . This inhibition disrupts protein synthesis in these pathogens, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2-alkyl-3-(alkylimino)-1,2,3,4-tetrahydro-6H-pyrazino[2,1-b]quinazolin-6-ones
- 2-alkyl-3-methyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazolin-6-ones
Uniqueness
1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit prolyl-tRNA synthetase sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
1-methyl-2-pentyl-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-7-10-19-12(2)16-18-14-9-6-5-8-13(14)17(22)20(16)11-15(19)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYNYFNGPCNXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(C2=NC3=CC=CC=C3C(=O)N2CC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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